N,N',N''-Trimethylbis(hexamethylene)triamine

Catalog No.
S1898441
CAS No.
86018-07-7
M.F
C15H35N3
M. Wt
257.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N',N''-Trimethylbis(hexamethylene)triamine

CAS Number

86018-07-7

Product Name

N,N',N''-Trimethylbis(hexamethylene)triamine

IUPAC Name

N,N'-dimethyl-N'-[6-(methylamino)hexyl]hexane-1,6-diamine

Molecular Formula

C15H35N3

Molecular Weight

257.46 g/mol

InChI

InChI=1S/C15H35N3/c1-16-12-8-4-6-10-14-18(3)15-11-7-5-9-13-17-2/h16-17H,4-15H2,1-3H3

InChI Key

XFKPZJBVIVCMKS-UHFFFAOYSA-N

SMILES

CNCCCCCCN(C)CCCCCCNC

Canonical SMILES

CNCCCCCCN(C)CCCCCCNC

Organic Synthesis:

  • As a catalyst: TMTHA can act as a catalyst in organic reactions, particularly for the synthesis of polyurethanes. Its amine groups readily react with isocyanates, key components in polyurethane formation []. Studies have explored TMTHA's effectiveness compared to other catalysts, highlighting its potential for optimizing polyurethane production processes.

Corrosion Inhibition:

  • Metal protection: Research suggests TMTHA can act as a corrosion inhibitor for metals. Its ability to form complexes with metal ions creates a protective layer on the metal surface, hindering corrosion by aggressive environments []. Studies are ongoing to determine the effectiveness of TMTHA against various corrosive agents and its suitability for specific metals.

Material Science Applications:

  • Polymeric materials: TMTHA's triamine functionality makes it a potential candidate for crosslinking reactions in the development of polymeric materials. Its ability to react with multiple functional groups within a polymer chain can contribute to enhanced strength, stability, and other desired properties. Further research is needed to explore the specific applications of TMTHA in different polymeric systems.

Potential in other fields:

Limited research suggests TMTHA might have applications in other areas like:

  • Fuel additives: Some studies have investigated the use of TMTHA as a fuel additive, potentially improving fuel efficiency or combustion properties. However, more research is required to understand its effectiveness and potential drawbacks.
  • Intermediate for other chemicals: TMTHA's structure might serve as a starting material for the synthesis of more complex molecules with specific functionalities relevant to various research areas [].

N,N',N''-Trimethylbis(hexamethylene)triamine is a colorless crystalline or flaked solid with a molecular formula of C15H35N3 . Its molecular weight is 257.28300 g/mol, and it has a density of 0.857 g/mL at 25°C . The compound has a flash point above 230°F and is very soluble in water .

The structure of N,N',N''-Trimethylbis(hexamethylene)triamine consists of two hexamethylene chains connected by a nitrogen atom, with each terminal nitrogen atom methylated. This unique structure contributes to its chemical properties and reactivity.

Include:

  • Neutralization: It reacts with acids in exothermic reactions to form salts and water .
  • Nucleophilic substitution: The compound can act as a nucleophile in various organic reactions.
  • Coordination: It can form complexes with metal ions due to its multiple nitrogen atoms.
  • Hydrogen gas generation: In combination with strong reducing agents like hydrides, it may produce hydrogen gas .

While specific biological activities of N,N',N''-Trimethylbis(hexamethylene)triamine are not extensively documented in the provided search results, it's important to note that the compound may be toxic if ingested and can cause irritation to skin and eyes . Further research is needed to fully understand its biological interactions and potential effects on living organisms.

N,N',N''-Trimethylbis(hexamethylene)triamine finds applications in various industries:

  • Plastics manufacturing: It is used in the production of various plastic materials .
  • Catalysis: The compound serves as a component in catalyst systems for foam production .
  • Corrosion inhibition: Its amine structure makes it suitable for use in corrosion and scale inhibitors .
  • Epoxy curing: It can act as an epoxy curing agent in polymer chemistry .
  • Polyurethane production: The compound is used as a chain extender or catalyst in polyurethane synthesis .
  • Adhesives and resins: It is employed in the production of polyamide resins for adhesives, films, inks, and plastics .

N,N',N''-Trimethylbis(hexamethylene)triamine may interact with various chemical groups:

  • Isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides: These compounds may be incompatible with N,N',N''-Trimethylbis(hexamethylene)triamine .
  • Strong reducing agents: It may generate hydrogen gas when combined with strong reducing agents like hydrides .
  • Metals: As a corrosive substance, it may react with metals, potentially producing hydrogen gas .

Similar Compounds

Several compounds share structural similarities or functional properties with N,N',N''-Trimethylbis(hexamethylene)triamine:

  • Bis(hexamethylene)triamine: This is the non-methylated precursor compound .
  • N,N,N'-trimethyl-N'-(2-hydroxypropyl-dodecylether)-bis-(aminoethyl) ether: A related compound used in catalyst systems .
  • N,N,N'-trimethyl-N'-(2-hydroxypropyl-tetradecylether)-bis-(aminoethyl) ether: Another similar compound used in catalysis .
  • N,N,N'-trimethyl-N'-hydroxyethyl-bis-(aminoethyl)ether: A related compound with a similar ether-amine structure .

N,N',N''-Trimethylbis(hexamethylene)triamine is unique due to its specific methylation pattern and the length of its alkyl chains. This structure provides a balance of reactivity and stability that makes it suitable for various industrial applications. Compared to its non-methylated counterpart, it offers different solubility properties and reactivity, which can be advantageous in certain chemical processes.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

N,N',N''-Trimethylbis(hexamethylene)triamine

Dates

Modify: 2023-08-16

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